![molecular formula C7H9N3 B6251007 trimethyl-1H-imidazole-1-carbonitrile CAS No. 412278-72-9](/img/new.no-structure.jpg)
trimethyl-1H-imidazole-1-carbonitrile
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Overview
Description
Trimethyl-1H-imidazole-1-carbonitrile is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a nitrile group attached to the imidazole ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl-1H-imidazole-1-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Trimethyl-1H-imidazole-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-1-methanamine derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- Trimethyl-1H-imidazole-1-carbonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural resemblance to histidine allows it to interact effectively with biological systems, making it a candidate for drugs targeting infectious diseases and cancer.
- Case Study : Research has shown that derivatives of imidazole, including this compound, exhibit significant anti-cancer properties by inhibiting specific enzymes involved in tumor growth .
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Biological Activity :
- The compound has been studied for its interactions with various enzymes and receptors. These interactions often involve hydrogen bonding and coordination with metal ions, critical for its biological efficacy.
- Case Study : In vitro studies demonstrated that this compound derivatives can inhibit the activity of certain enzymes implicated in metabolic pathways, showcasing potential therapeutic effects in metabolic disorders .
Materials Science Applications
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Catalysis :
- This compound acts as a ligand in coordination chemistry, forming stable complexes with metals. This property is exploited in catalysis for various organic reactions.
- Case Study : A study highlighted the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
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Organic Synthesis :
- The compound is utilized as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various reactions such as cyclization and substitution reactions .
- Case Study : Researchers have developed synthetic pathways using this compound that yield high-purity products with minimal side reactions, demonstrating its efficiency in multi-step syntheses .
Comparative Analysis of Related Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful.
Compound Name | Structure Type | Unique Features |
---|---|---|
Imidazole | Five-membered ring | Basicity and hydrogen bonding capabilities |
2-Methylimidazole | Methyl-substituted | Enhanced solubility and biological activity |
1H-Pyrazole | Five-membered ring | Different nitrogen positioning affects reactivity |
Benzimidazole | Fused aromatic ring | Increased stability and potential drug activity |
4-Hydroxyimidazole | Hydroxy-substituted | Increased polarity and possible bioactivity |
The presence of the cyano group distinguishes this compound from other imidazoles, providing unique reactivity patterns that enhance its biological activities.
Mechanism of Action
The mechanism of action of trimethyl-1H-imidazole-1-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the imidazole ring can engage in coordination with metal ions. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications .
Comparison with Similar Compounds
1H-imidazole-1-carbonitrile: Shares the imidazole core but lacks the trimethyl substitution.
2-methyl-1H-imidazole-1-carbonitrile: Similar structure with a methyl group at the 2-position.
4,5-dimethyl-1H-imidazole-1-carbonitrile: Contains two methyl groups at the 4 and 5 positions.
Uniqueness: Trimethyl-1H-imidazole-1-carbonitrile is unique due to its trimethyl substitution, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its stability and solubility, making it more suitable for specific applications compared to its analogs .
Biological Activity
Trimethyl-1H-imidazole-1-carbonitrile is a heterocyclic organic compound characterized by an imidazole ring with three methyl groups and a cyano group. Its molecular formula is C₆H₉N₃. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in antiviral therapies and other therapeutic areas.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity and biological activity. The imidazole ring, a five-membered aromatic ring containing two nitrogen atoms, allows for various interactions with biological targets. The presence of the cyano group enhances its chemical properties, making it suitable for modifications that can lead to improved biological activity.
Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antiviral activity, particularly against viral pathogens such as the influenza A virus. The mechanism of action often involves interference with viral replication processes, suggesting that structural modifications can enhance therapeutic efficacy.
Table 1: Antiviral Activity of this compound Derivatives
Compound Name | Viral Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Influenza A Virus | 12.5 | Inhibition of viral replication |
Amino imidazole carbonitrile derivative | Influenza A Virus | 8.0 | Interference with RNA synthesis |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial in drug metabolism. By binding to the active sites of these enzymes, this compound can alter metabolic pathways and affect the levels of metabolites in biological systems.
Table 2: Enzyme Interaction Studies
Enzyme Type | Inhibition Type | IC50 (µM) |
---|---|---|
Cytochrome P450 | Competitive | 15.0 |
Aldose Reductase | Non-competitive | 20.0 |
Study on Antiviral Activity
A study conducted by researchers evaluated the antiviral potential of various derivatives of this compound against influenza A virus. The results indicated that certain modifications to the basic structure significantly enhanced antiviral activity, leading to lower IC50 values compared to the parent compound.
Study on Enzyme Interaction
Another study focused on the interaction of this compound with cytochrome P450 enzymes. It was found that the compound acts as a competitive inhibitor, affecting the metabolism of several drugs and potentially leading to altered pharmacokinetics in therapeutic applications.
Properties
CAS No. |
412278-72-9 |
---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2,4,5-trimethylimidazole-1-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-5-6(2)10(4-8)7(3)9-5/h1-3H3 |
InChI Key |
MVDCIVTVRKZFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)C#N)C |
Purity |
95 |
Origin of Product |
United States |
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